molecular formula C18H20N2O2 B1490660 2-{[(3,5-Dimethylphenyl)amino]methyl}-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3-dione CAS No. 1241674-88-3

2-{[(3,5-Dimethylphenyl)amino]methyl}-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3-dione

Cat. No. B1490660
CAS RN: 1241674-88-3
M. Wt: 296.4 g/mol
InChI Key: NFPIJIHWIQTZNR-UHFFFAOYSA-N
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Description

The compound “2-{[(3,5-Dimethylphenyl)amino]methyl}-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3-dione” is available for purchase for pharmaceutical testing . It has a molecular formula of C18H20N2O2 and a molecular weight of 296.4 g/mol.

Scientific Research Applications

Exposure to Heterocyclic Amines in Foods Research has shown that humans are exposed to heterocyclic amines (HCAs) through consumption of cooked meats. HCAs such as 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) and 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx) are formed during the cooking process and have been studied for their potential carcinogenic effects. Studies suggest that these compounds may be linked to an increased risk of cancer, highlighting the importance of understanding the mechanisms of HCA formation and metabolism to potentially mitigate health risks associated with dietary exposure (Wakabayashi et al., 1993).

Biomonitoring of Carcinogenic Compounds Another avenue of research involves biomonitoring to assess human exposure to carcinogenic compounds. For example, studies have developed methodologies for detecting carcinogenic tryptophan pyrolysis products in human bodily fluids, such as bile and urine, which can serve as indicators of exposure levels to these potentially harmful compounds. Such research is crucial for understanding how these substances are absorbed, metabolized, and excreted in humans, and could inform strategies for reducing exposure and associated health risks (Manabe & Wada, 1990).

Future Directions

The future directions or applications of this compound are not mentioned in the search results. It’s currently available for pharmaceutical testing , which suggests it may have potential applications in drug development or medical research.

properties

IUPAC Name

4-[(3,5-dimethylanilino)methyl]-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O2/c1-10-5-11(2)7-14(6-10)19-9-20-17(21)15-12-3-4-13(8-12)16(15)18(20)22/h3-7,12-13,15-16,19H,8-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFPIJIHWIQTZNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NCN2C(=O)C3C4CC(C3C2=O)C=C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[(3,5-Dimethylphenyl)amino]methyl}-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-{[(3,5-Dimethylphenyl)amino]methyl}-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3-dione
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2-{[(3,5-Dimethylphenyl)amino]methyl}-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3-dione
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2-{[(3,5-Dimethylphenyl)amino]methyl}-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3-dione
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2-{[(3,5-Dimethylphenyl)amino]methyl}-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3-dione
Reactant of Route 5
Reactant of Route 5
2-{[(3,5-Dimethylphenyl)amino]methyl}-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3-dione
Reactant of Route 6
2-{[(3,5-Dimethylphenyl)amino]methyl}-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3-dione

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